molecular formula C17H26BrNO4 B14143331 1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate CAS No. 59177-64-9

1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate

Cat. No.: B14143331
CAS No.: 59177-64-9
M. Wt: 388.3 g/mol
InChI Key: PDIGNNHNZDWKHR-BTJKTKAUSA-N
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Description

1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate is a chemical compound with the molecular formula C13-H22-Br-N.C4-H4-O4 . This compound is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate typically involves the bromination of adamantane derivatives followed by amination and subsequent reaction with maleic acid to form the maleate salt. One common method involves the reaction of 1-adamantaneethylamine with bromine to introduce the bromo group, followed by methylation of the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation can produce imines .

Scientific Research Applications

1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate involves its interaction with specific molecular targets. The adamantane structure provides a rigid framework that can interact with biological membranes and proteins, potentially disrupting their function. The bromo and amine groups can form specific interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Adamantaneethylamine, 2-bromo-N-methyl-, maleate is unique due to the combination of the adamantane core, bromo group, and amine group, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

59177-64-9

Molecular Formula

C17H26BrNO4

Molecular Weight

388.3 g/mol

IUPAC Name

2-bromo-N-ethyl-N-methyladamantan-1-amine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C13H22BrN.C4H4O4/c1-3-15(2)13-7-9-4-10(8-13)6-11(5-9)12(13)14;5-3(6)1-2-4(7)8/h9-12H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

PDIGNNHNZDWKHR-BTJKTKAUSA-N

Isomeric SMILES

CCN(C)C12CC3CC(C1)CC(C3)C2Br.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(C)C12CC3CC(C1)CC(C3)C2Br.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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